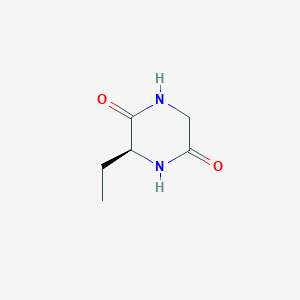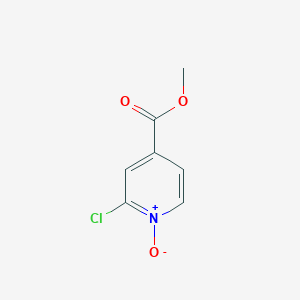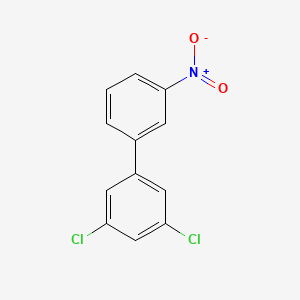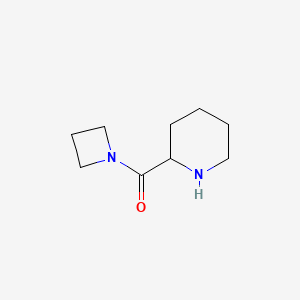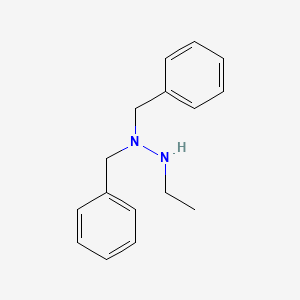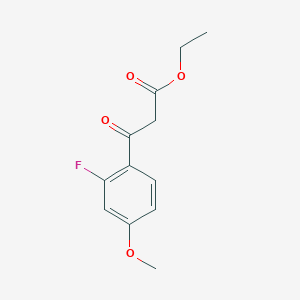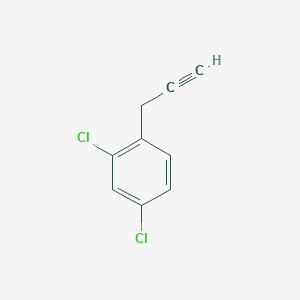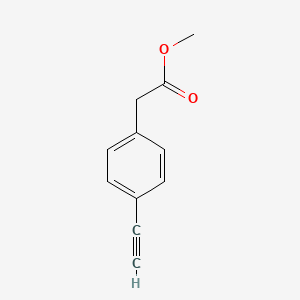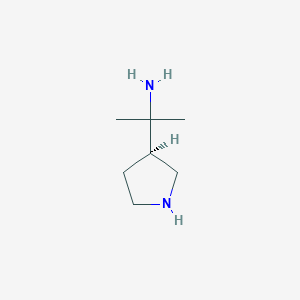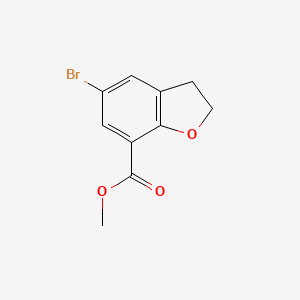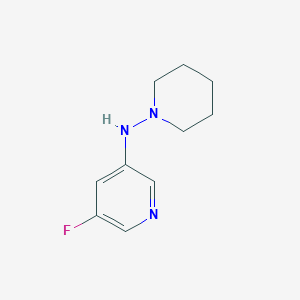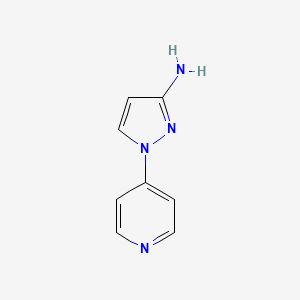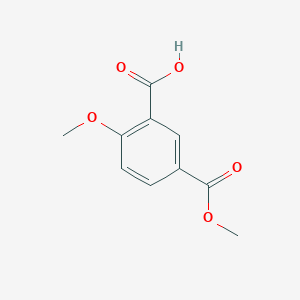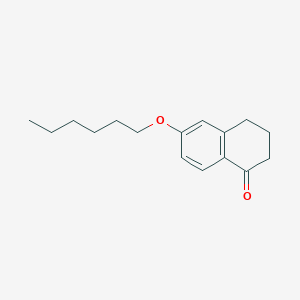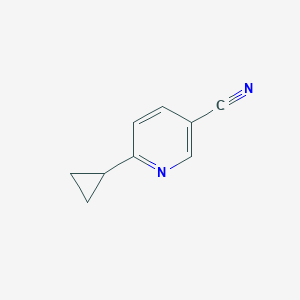
6-Cyclopropylnicotinonitrile
Vue d'ensemble
Description
6-Cyclopropylnicotinonitrile is a heterocyclic organic compound with the linear formula C9H8N2 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 6-Cyclopropylnicotinonitrile is represented by the InChI code1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2 . This indicates that the compound consists of a pyridine ring with a cyano group and a cyclopropyl group attached. Physical And Chemical Properties Analysis
6-Cyclopropylnicotinonitrile is a solid substance at room temperature . It has a molecular weight of 144.18 .Applications De Recherche Scientifique
1. Stereoselective Cyclopropanation Reactions
6-Cyclopropylnicotinonitrile can be linked to the field of stereoselective cyclopropanation reactions. Cyclopropanes, like those found in 6-Cyclopropylnicotinonitrile, are used as synthetic intermediates in the synthesis of more functionalized cycloalkanes and acyclic compounds. Recent efforts in this area have focused on enantioselective synthesis of cyclopropanes, vital for creating effective insecticides and pharmaceuticals (Lebel, Marcoux, Molinaro, & Charette, 2003).
2. Synthesis of Diverse Compounds
6-Cyclopropylnicotinonitrile is potentially involved in the synthesis of pyranopyrazoles, utilizing isonicotinic acid as a dual and biological organocatalyst. This method facilitates the preparation of diverse compounds in a green and efficient manner (Zolfigol et al., 2013).
3. Antibacterial Applications
The compound may play a role in creating novel 2-aminonicotinonitrile derivatives with antibacterial properties. These derivatives, bearing a benzothiazole nucleus, have shown significant biological activities against different types of bacteria (Mahdi, Al-Smaism, & Ibrahim, 2016).
4. Versatility in Drug Molecules
The cyclopropyl fragment, a key component in 6-Cyclopropylnicotinonitrile, is increasingly used in drug development. It enhances potency and reduces off-target effects in drug molecules, addressing multiple challenges in drug discovery (Talele, 2016).
5. Intramolecular Cyclopropanation
Cyclopropenes, like those in 6-Cyclopropylnicotinonitrile, are key in intramolecular cyclopropanation reactions. They are useful for synthesizing heterocycles and carbocycles with diverse substituents (Archambeau, Miege, Meyer, & Cossy, 2015).
6. Synthesis of Aminonicotinonitriles and Diaminopyridines
The compound aids in the synthesis of aminonicotinonitriles and diaminopyridines through base-catalyzed ring transformation. This efficient synthesis is key in creating various pharmaceutical compounds (Farhanullah, Agarwal, Goel, & Ram, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
6-cyclopropylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-5-7-1-4-9(11-6-7)8-2-3-8/h1,4,6,8H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKTVGIUWBEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70711535 | |
| Record name | 6-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropylnicotinonitrile | |
CAS RN |
1032527-28-8 | |
| Record name | 6-Cyclopropylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70711535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

